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Bisindole-PBD

Cat. No.: B1192358
M. Wt: 652.795
InChI Key: SBZLICHZUVZLMO-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of PBDs as DNA-Targeting Agents

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds first discovered in Streptomyces species in the 1960s. adcreview.comresearchgate.netnih.gov The first PBD antitumor antibiotic to be identified was anthramycin (B1237830) in 1965. adcreview.comnih.gov These natural products and their synthetic analogs are known for their ability to bind to the minor groove of DNA and form a covalent adduct with the C2-NH2 group of a guanine (B1146940) base. adcreview.comnih.govcreative-diagnostics.com This interaction with DNA interferes with essential cellular processes like replication and transcription, ultimately leading to cell death. creative-diagnostics.com

The development of synthetic PBDs has allowed for modifications that enhance potency and refine their safety profiles. rsc.org A significant advancement in PBD research was the creation of PBD dimers, where two PBD units are linked together. researchgate.net These dimers can form highly cytotoxic interstrand cross-links in the DNA, which are difficult for cancer cells to repair. adcreview.comresearchgate.net This potent mechanism of action has made PBDs and their dimers highly attractive payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach. creative-diagnostics.comrsc.orgcreative-biolabs.com

Significance of Bisindole Moieties in Pharmacological Research

Bisindole alkaloids, which contain two indole (B1671886) nuclei, are a diverse group of natural and synthetic compounds with a wide range of biological activities. encyclopedia.pubnih.gov Many marine-derived bisindoles, in particular, have demonstrated potent anti-tumor effects. encyclopedia.pub In pharmacological research, bisindoles are recognized for their structural and mechanistic diversity. researchgate.net They have been shown to exhibit stronger biological activity than their corresponding monomeric indole units. encyclopedia.pubnih.govmdpi.com

The pharmacological significance of bisindoles extends to various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. ontosight.ai Several bisindole alkaloids, such as vinblastine (B1199706) and vincristine, are established clinical anticancer agents, underscoring the therapeutic potential of this chemical scaffold. encyclopedia.pubresearchgate.net Research has also highlighted the role of bisindole derivatives as inhibitors of critical cellular targets, such as histone deacetylases (HDACs).

Rationale for Bisindole-PBD Hybrid Conjugate Development

The development of this compound hybrid conjugates is driven by the principle of pharmacophore hybridization, which aims to combine the beneficial properties of two distinct molecular entities to create a more effective therapeutic agent. researchgate.net The rationale for conjugating a bisindole moiety to a PBD scaffold is to leverage their complementary mechanisms of action to achieve synergistic anticancer effects.

PBDs are potent DNA alkylating agents, while certain bisindole derivatives function as histone deacetylase (HDAC) inhibitors. By linking these two pharmacophores, researchers aim to create a hybrid molecule that can simultaneously induce direct DNA damage and inhibit DNA repair pathways, leading to a more comprehensive disruption of cancer cell viability. This dual-mechanism approach holds the potential to overcome drug resistance and achieve more complete tumor eradication compared to single-mechanism agents. The synthesis of these hybrids typically involves coupling an active bisindolyl methane (B114726) derivative to a PBD, such as DC-81, via an alkyl spacer. nih.gov

Overview of Research Contributions to this compound Understanding

Research into this compound conjugates has provided significant insights into their potential as anticancer agents. Studies have demonstrated that these hybrid molecules exhibit potent cytotoxicity against various cancer cell lines, with particularly noteworthy effects in breast cancer models. nih.gov

Key research findings have elucidated the multi-targeted mechanism of action of bisindole-PBDs. These compounds have been shown to induce DNA damage, leading to the activation of the DNA damage response (DDR) pathways, including the activation of ATM and ATR kinases. tandfonline.comresearchgate.net This, in turn, triggers cell cycle arrest and apoptosis. tandfonline.comresearchgate.net Furthermore, studies have revealed that this compound conjugates can inhibit histone deacetylases (HDACs), leading to epigenetic modifications that contribute to their anticancer activity. nih.govnih.gov Specifically, a novel this compound conjugate has been shown to downregulate the expression of SIRT1 and SIRT2, members of the sirtuin family of deacetylases, and subsequently affect the PI3K/AKT/mTOR signaling pathway. nih.gov This body of research highlights the promising and multifaceted approach of this compound conjugates in targeting cancer cells.

Properties

Molecular Formula

C41H40N4O4

Molecular Weight

652.795

IUPAC Name

(S)-8-((5-(3-(Di(1H-indol-3-yl)methyl)phenoxy)pentyl)oxy)-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-5-one

InChI

InChI=1S/C41H40N4O4/c1-47-38-22-32-37(42-24-28-12-10-18-45(28)41(32)46)23-39(38)49-20-8-2-7-19-48-29-13-9-11-27(21-29)40(33-25-43-35-16-5-3-14-30(33)35)34-26-44-36-17-6-4-15-31(34)36/h3-6,9,11,13-17,21-26,28,40,43-44H,2,7-8,10,12,18-20H2,1H3/t28-/m0/s1

InChI Key

SBZLICHZUVZLMO-NDEPHWFRSA-N

SMILES

O=C1C2=CC(OC)=C(OCCCCCOC3=CC=CC(C(C4=CNC5=C4C=CC=C5)C6=CNC7=C6C=CC=C7)=C3)C=C2N=C[C@@]8([H])N1CCC8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bisindole-PBD

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Bisindole Pbd Conjugates

Precursor Synthesis of the PBD Core

The pyrrolobenzodiazepine core is a tricyclic structure composed of an aromatic A-ring, a 1,4-diazepine-5-one B-ring, and a pyrrolidine (B122466) C-ring etsu.edu. The synthesis of this core structure involves several key steps, including cyclocondensation and aromatization reactions.

Cyclocondensation Reactions

Cyclocondensation is a fundamental reaction in the synthesis of the PBD core, facilitating the formation of the diazepine (B8756704) ring. A common approach involves the reaction of o-aminobenzaldehyde derivatives with pyrrolidine derivatives . For instance, a classic method for preparing the PBD core, such as DC-81, involves treating o-aminobenzaldehyde with pyrrolidine in the presence of acetic acid . Another reported method involves the cyclocondensation of isatoic anhydride (B1165640) with L-proline in a solvent like N,N-dimethylformamide (DMF) etsu.eduimist.ma. This reaction can yield the PBD dilactam core structure etsu.edu.

Aromatization Techniques

Following cyclocondensation, an aromatization step is often required to establish the aromatic character of the A-ring in the PBD core. This is crucial for the stability and biological activity of the PBD. Oxidizing agents are typically employed for this purpose. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a reagent used to aromatize the ring system after the cyclocondensation of o-aminobenzaldehyde and pyrrolidine .

Modifications and Substitutions on the PBD Core

The PBD core structure can be modified at various positions to tune its properties, including DNA binding affinity and sequence selectivity. Substitutions on the aromatic A-ring, particularly at the C8 position, are common strategies for attaching linker molecules to conjugate the PBD core with other moieties like bisindoles or antibodies acs.orgresearchgate.net. Electron-withdrawing groups, such as nitro or chloro substituents, can be introduced onto the PBD core through electrophilic substitution reactions . Modifications at the C8 position are particularly relevant for linking to the bisindole moiety in Bisindole-PBD conjugates nih.govresearchgate.net. Synthetic strategies have been developed to introduce functional groups, such as carboxylic acids or amines, at the C8 position to facilitate conjugation acs.org.

Synthesis of the Bisindole Moiety

The bisindole moiety is a structural unit containing two indole (B1671886) rings. In this compound conjugates, the bisindole is typically linked to the PBD core via a linker attached to one or both indole units. The synthesis of bisindole derivatives often involves the coupling of indole rings through a central carbon atom, frequently derived from an aldehyde or ketone.

Acid-Catalyzed Condensation of Indole Derivatives

Acid-catalyzed condensation is a widely used method for synthesizing bisindoles, particularly bis(indolyl)methane derivatives. This reaction typically involves the condensation of indole or indole derivatives with aldehydes or ketones in the presence of a protic or Lewis acid catalyst rsc.orgresearchgate.net. Numerous acidic catalysts have been reported for this transformation, including Lewis acids like FeCl₃/SiO₂ and protic acids such as p-toluenesulfonic acid (p-TSA) rsc.orgresearchgate.nettandfonline.com. The reaction generally proceeds via electrophilic substitution at the 3-position of the indole ring researchgate.netmdpi.com.

Research findings indicate that various conditions and catalysts can be employed for this condensation, affecting reaction time and yield. For instance, the condensation of indole with aromatic aldehydes catalyzed by p-toluenesulfonic acid in acetonitrile (B52724) has been shown to afford high yields of bis(indolyl)methane researchgate.net. Green chemistry approaches using catalysts like succinic acid in water under microwave irradiation have also been developed for the synthesis of bis(indolyl)methanes from indoles and aldehydes researchgate.net.

CatalystIndole DerivativeCarbonyl CompoundConditionsYield (%)Ref.
p-Toluenesulfonic acidIndoleAromatic aldehydeAcetonitrileHigh researchgate.net
Succinic acidIndoleAldehydeWater, Microwave irradiationGood researchgate.net
FeCl₃/SiO₂IndoleAcetals/KetalsMild conditions, solvent-free (or minimal)Very good rsc.org
12-Tungstophosphoric acidIndoleElectron-deficient alkenesAqueous media, ultrasound/silent irradiationExcellent mdpi.com
2-Morpholinoethanesulfonic acid (MESA)IndoleAromatic aldehydeEthanol, 50 °CExcellent arpgweb.com

Alkylation of Indoles with Alcohols

Another strategy for synthesizing bisindole derivatives involves the alkylation of indoles with alcohols. This method can provide access to bisindoles through C-C bond formation. Recent studies have explored metal-free conditions and transition metal catalysis for this transformation researchgate.netresearchgate.netrsc.org.

One reported method involves the LiOt-Bu-promoted alkylation of indoles with alcohols under solvent-free conditions in air mdpi.comresearchgate.net. This method has been shown to work with both activated and unactivated aliphatic alcohols, yielding bis(3-indolyl)methane derivatives mdpi.com. For example, the reaction of indoles with n-hexanol and n-octanol using LiOt-Bu afforded the desired bisindoles in good yields (75% and 60%, respectively) mdpi.com.

Metal-catalyzed approaches have also been developed for the alkylation of indoles with alcohols, offering efficient and sometimes more environmentally friendly routes researchgate.netrsc.org. For instance, manganese-catalyzed C-H alkylation of indoles with alcohols has been reported, providing access to bis(indolyl)methanes via an interrupted borrowing hydrogen strategy rsc.org. Palladium nanohybrids have also been utilized as heterogeneous catalysts for the one-pot synthesis of bis(3-indolyl)methanes from indole and benzyl (B1604629) alcohol researchgate.net.

CatalystIndoleAlcoholConditionsYield (%)Ref.
LiOt-BuIndolen-HexanolSolvent-free, air75 mdpi.com
LiOt-BuIndolen-OctanolSolvent-free, air60 mdpi.com
Mn catalyst (NNN-Mn(II))IndoleAlcoholsInterrupted borrowing hydrogenDiverse rsc.org
Pd@TLL (heterogeneous)IndoleBenzyl alcoholOne-pot synthesisExcellent researchgate.net

Preparation of Isatin (B1672199) Bisindoles

Isatin bisindoles are a class of bisindole derivatives where an isatin core is linked to two indole units. The synthesis of these compounds often involves the reaction of isatins with indoles. For example, isatin bisindoles can be synthesized by reacting isatins with indoles in the presence of a catalyst such as molecular iodine in isopropanol (B130326) nih.gov. Another method involves the reaction of various isatins with indoles in the presence of p-toluenesulfonic acid (p-TSA) in dichloromethane (B109758) at room temperature mdpi.com.

Data from a study on the synthesis of isatin bisindoles using molecular iodine as a catalyst shows varying yields depending on the specific isatin and indole derivatives used. nih.gov

Isatin DerivativeIndole DerivativeCatalystSolventYield (%)
IsatinIndoleMolecular IodineIsopropanol-
Various IsatinsVarious Indolesp-TSACH₂Cl₂-

Formation of Amide Bisindoles

Amide bisindoles are characterized by the presence of an amide linkage connecting indole units or connecting an indole unit to another molecular scaffold. The formation of amide bisindoles can be achieved through the reaction of indole derivatives containing amine functionalities with activated carboxylic acids or acyl chlorides. For instance, new amide-linked bisindoles have been synthesized by treating tryptamine (B22526) or 5-aminoindole (B14826) with oxalyl chloride or adipoyl chloride researchgate.net. Another approach involves the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides through amidation reactions researchgate.net. The formation of amide bonds is a fundamental transformation in organic chemistry, often involving the condensation of a carboxylic acid and an amine, typically requiring activation of the carboxylic acid acsgcipr.orghepatochem.com.

Conjugation and Coupling Strategies for Bisindole and PBD Units

The final step in the synthesis of this compound conjugates involves coupling the separately prepared bisindole and PBD units. This is commonly achieved through amidation or alkylation reactions.

Amidation Reactions

Amidation reactions are a primary strategy for conjugating bisindoles and PBDs, particularly when one unit contains a carboxylic acid and the other an amine. This reaction forms a stable amide bond linking the two pharmacophores. A representative protocol utilizes coupling reagents such as BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation between a bisindole's carboxylic acid and a PBD's amine group. For example, coupling ethyl 7-(1H-indole-2-carboxamido)-1H-indole-2-carboxylate with a PBD derivative in dry dimethylformamide (DMF) can yield the conjugate. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) mediated amide coupling reactions have also been employed in the synthesis of PBD-based conjugates rsc.org.

Alkylation Reactions

Alkylation reactions can also be employed to link bisindole and PBD units. This involves the formation of a carbon-carbon or carbon-heteroatom bond through the addition of an alkyl group. While amidation is frequently used for forming a direct link or incorporating amide-based linkers, alkylation can be utilized to attach linkers or directly couple appropriately functionalized bisindole and PBD precursors. For instance, a this compound conjugate has been synthesized by coupling a bisindolyl methane (B114726) derivative to DC-81, a known PBD, via alkyl spacers nih.gov. This suggests that alkylation chemistry is involved in attaching the linker to either or both of the core structures before or during the conjugation step.

Role of Linker Design (e.g., Alkane Spacers, Phenyl Linkers)

The design of the linker connecting the bisindole and PBD units is crucial as it can influence the conjugate's biological activity, solubility, and pharmacokinetic properties. Various linkers, including alkane spacers and phenyl linkers, have been explored. Alkane spacers of different lengths have been used to link bisindole and PBD moieties rsc.org. Phenyl linkers have also been incorporated into bisindole derivatives, which could potentially be adapted for this compound conjugation strategies mdpi.com. The linker's nature and length can affect the spatial orientation of the two pharmacophores and their interaction with biological targets, such as DNA.

Catalytic Systems and Reaction Conditions for this compound Synthesis

The synthesis of both the bisindole moiety and the final conjugate often relies on specific catalytic systems and controlled reaction conditions to achieve desired yields and selectivity.

For the synthesis of bisindoles, various catalysts have been reported, including protic acids like p-TSA mdpi.comjchemlett.com, molecular iodine nih.govmdpi.com, and Lewis acids such as FeCl₃/AgOTf mdpi.com. Silver triflate (AgOTf) has been successfully used for the activation of aldehydes in the synthesis of bisindolylmethane derivatives beilstein-journals.org. 2-Morpholinoethanesulfonic acid (MESA), a water-soluble protic organic acid, has also been employed as a catalyst for the synthesis of bisindole derivatives from indoles and aromatic aldehydes researchgate.netarpgweb.com.

In the conjugation step, catalysts and reagents that facilitate amide or alkylation reactions are used. For amidation, coupling reagents like BOP reagent, EDC, and DMAP are common rsc.org. DMAP, for instance, is known to accelerate acylation reactions by activating carbonyl groups and can improve yields in the synthesis of bisindole esters .

Reaction conditions, including solvent and temperature, play a significant role in the efficiency and outcome of these synthetic steps. Polar aprotic solvents like DMF or dichloromethane (DCM) are often preferred for coupling reactions due to their ability to stabilize charged intermediates. Amidation reactions conducted in DMF at temperatures between 0°C and 25°C have been reported to achieve higher regioselectivity compared to using tetrahydrofuran (B95107) (THF). The concentration of the catalyst and the reaction temperature have been optimized for specific bisindole synthesis reactions, with studies showing optimal yields at particular temperatures and catalyst loadings arpgweb.com.

Data on the optimization of reaction conditions for bisindole synthesis using 2-MESA catalyst is shown below arpgweb.com:

Catalyst Concentration (mol %)Temperature (°C)Reaction TimeYield (%)
1050Short90-95
1550Short90-95

Advanced Derivatization Approaches

Advanced derivatization of this compound conjugates goes beyond simple functional group modifications, employing complex strategies to alter the core structure and connectivity between the bisindole and PBD units. This includes linking the two pharmacophores through various spacers and at different positions on each scaffold to investigate the impact on DNA binding and biological activity. Research in this area has led to the synthesis of novel series of this compound conjugates with significant anticancer potential. rsc.orgresearchgate.netnih.gov For instance, studies have explored linking bisindole units to the C8 position of the PBD core via different alkane spacers. rsc.orgresearchgate.netnih.gov

Scaffold Hybridization Techniques

Scaffold hybridization, also known as molecular hybridization, is a powerful technique in medicinal chemistry that involves covalently joining two or more distinct pharmacophores to create a new hybrid molecule. rsc.orgresearchgate.net This strategy is employed to design compounds with potentially improved or dual mechanisms of action, increased potency, or altered selectivity compared to the parent molecules. researchgate.net In the context of this compound conjugates, this technique involves linking a bisindole scaffold with a PBD scaffold. rsc.orgresearchgate.net

Studies have reported the design and synthesis of novel bisindole-pyrrolo[2,1-c] researchgate.netmdpi.combenzodiazepine conjugates utilizing molecular hybridization. rsc.orgresearchgate.netnih.gov These hybrids aim to combine the DNA-interactive properties of the PBD unit, which typically binds to the minor groove of DNA, with the diverse biological activities associated with bisindole structures. rsc.orgresearchgate.net The linkage between the two scaffolds is a critical aspect of the design, with different linkers and attachment points being explored to optimize the hybrid molecule's interaction with biological targets, particularly DNA. rsc.orgresearchgate.netnih.gov

For example, research has focused on synthesizing this compound conjugates linked through various alkane spacers to investigate their anticancer activity. rsc.orgresearchgate.netnih.gov

GenoChemetic Strategies for Analogue Generation

GenoChemetic strategies represent an interdisciplinary approach that integrates genetic engineering and synthetic chemistry to generate diverse libraries of natural product analogues. biorxiv.orgresearchgate.netrsc.orgnih.gov This method leverages the power of engineered biosynthetic pathways to produce modified natural products or intermediates, which are then subjected to chemical derivatization. rsc.orgnih.gov This approach can provide more rapid and flexible access to analogues that may be challenging to synthesize solely through traditional chemical methods. biorxiv.orgresearchgate.netnih.gov

While much of the reported GenoChemetic work in the bisindole field has focused on compounds like violacein (B1683560), a bisindole pigment, the underlying principles are applicable to other bisindole-containing structures, potentially including the bisindole moiety of this compound conjugates. biorxiv.orgresearchgate.netnih.govbiorxiv.orgbiorxiv.org This strategy can involve feeding engineered organisms with synthetic substrate analogues or introducing genes for enzymes that modify the biosynthetic intermediates, such as halogenases to install reactive handles. researchgate.netrsc.orgnih.govbiorxiv.org Subsequent chemical reactions, such as cross-coupling reactions, can then be performed on these modified intermediates or products to generate a variety of analogues. researchgate.netnih.gov The use of enzyme homologues from closely related bisindole biosynthesis pathways can also be explored to generate new-to-nature analogues. biorxiv.orgnih.gov

Enzymatic Approaches in Bisindole Biosynthesis

Enzymatic approaches play a significant role in the biosynthesis of natural bisindoles, providing a foundation for potential biocatalytic or semi-synthetic routes for the synthesis and derivatization of this compound conjugates. The biosynthesis of many bisindoles involves a series of enzymatic transformations starting from simple precursors, such as L-tryptophan. biorxiv.orgresearchgate.netnih.govbiorxiv.orgbiorxiv.orgacs.org Enzymes involved in these pathways exhibit remarkable catalytic power and selectivity.

For instance, the violacein biosynthetic pathway, a well-studied bisindole pathway, involves enzymes like VioA, VioB, VioC, VioD, and VioE, which catalyze complex oxidative couplings and cyclizations. biorxiv.orgresearchgate.netnih.govbiorxiv.orgbiorxiv.orgacs.org The promiscuity of some of these enzymes allows them to accept modified substrates, enabling the enzymatic synthesis of diverse bisindole structures when synthetic tryptophan analogues are provided. biorxiv.orgnih.govbiorxiv.orgacs.org

Enzymatic halogenation is another relevant enzymatic approach, where halogenase enzymes can regioselectively incorporate halogen atoms into aromatic substrates. researchgate.netrsc.orgnih.govbiorxiv.org This enzymatic functionalization can introduce valuable handle for subsequent chemical modifications, such as cross-coupling reactions, as demonstrated in GenoChemetic strategies. researchgate.netnih.gov While the direct enzymatic synthesis of the PBD core or the complete this compound conjugate is not commonly reported, enzymatic methods can be employed for the synthesis of bisindole precursors or for specific modifications on either the bisindole or PBD scaffold before conjugation.

Compound ClassDerivatization StrategyKey Techniques/Enzymes MentionedReference
This compound ConjugatesScaffold HybridizationLinking bisindole and PBD scaffolds, various spacers rsc.orgresearchgate.netnih.gov
Bisindole AnaloguesGenoChemetic StrategiesEngineered biosynthetic pathways, substrate feeding, enzymatic halogenation, chemical cross-coupling biorxiv.orgresearchgate.netrsc.orgnih.govbiorxiv.org
Bisindoles (e.g., Violacein)Enzymatic Biosynthesis/ModificationVioABCDE enzymes, Halogenases (RebH), use of substrate analogues biorxiv.orgresearchgate.netrsc.orgnih.govbiorxiv.orgbiorxiv.orgacs.org

Molecular and Cellular Mechanisms of Action of Bisindole Pbd Conjugates

DNA Interaction Modalities

Bisindole-PBD conjugates employ a dual mechanism to exert their cytotoxic effects: they not only induce significant DNA damage but also actively suppress the cellular pathways responsible for repairing this damage. nih.govnih.gov This combined assault overwhelms the cell's ability to maintain genomic integrity, ultimately leading to apoptosis. researchgate.netresearchgate.net Studies in breast cancer cell lines, such as MCF-7 and MDA-MB-231, have demonstrated that a novel this compound conjugate, referred to as compound 5b, induces DNA damage in a dose-dependent manner by concurrently inhibiting critical DNA repair genes. nih.govnih.gov

The induction of single-stranded DNA breaks by this compound conjugates has been demonstrated using single-cell gel electrophoresis, commonly known as the COMET assay. nih.govnih.gov Under alkaline conditions, this assay allows for the visualization and quantification of DNA strand breaks in individual cells. Treatment of MCF-7 and MDA-MB-231 breast cancer cells with a this compound conjugate (compound 5b) at a 4 µM concentration for 24 hours resulted in a significant increase in DNA in the comet tail, indicating substantial single-strand DNA damage. nih.gov In comparison to the established histone deacetylase (HDAC) inhibitor SAHA (Vorinostat), the this compound conjugate induced a more pronounced effect. nih.gov

Table 1: Induction of Single-Strand DNA Breaks by this compound Conjugate (5b)

Cell LineTreatment (24h)ResultSource
MCF-7 5b (4 µM)45% increase in comet tail length nih.gov
SAHA (1 µM)22% increase in comet tail length nih.gov
MDAMB-231 5b (4 µM)55% increase in comet tail length nih.gov
SAHA (5 µM)32% increase in comet tail length nih.gov

This table summarizes the percentage increase in comet tail length, a measure of single-strand DNA damage, in two breast cancer cell lines after treatment with the this compound conjugate 5b compared to the control drug SAHA.

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. tandfonline.com A key early event in the cellular response to DSBs is the phosphorylation of the histone H2A variant H2AX at serine 139, creating what is known as γ-H2AX. nih.govnih.gov This phosphorylated histone accumulates at the site of the break, forming distinct nuclear foci that can be visualized and quantified as a reliable marker of DSBs. nih.govmdpi.com

Treatment of MCF-7 and MDA-MB-231 cells with a this compound conjugate (compound 5b) leads to a marked increase in the formation of γ-H2AX foci. nih.gov Confocal microscopy has shown a clear elevation in these foci after 24 hours of treatment with the compound at a 4 µM concentration. nih.gov This finding is further substantiated by Western blot analysis, which confirms a dose-dependent increase in the total cellular levels of γ-H2AX protein at concentrations of 4 µM and 8 µM. nih.gov This demonstrates that this compound conjugates are potent inducers of DNA double-strand breaks.

Table 2: Effect of this compound Conjugate (5b) on γ-H2AX Levels

Cell LineTreatment (24h)ObservationMethodSource
MCF-7 & MDAMB-2315b (4 µM)Significant increase in γ-H2AX foci formationImmunofluorescence nih.gov
MCF-7 & MDAMB-2315b (4 µM & 8 µM)Dose-dependent increase in γ-H2AX protein expressionWestern Blot nih.gov

This table outlines the observed effects on the double-strand break marker γ-H2AX following treatment with the this compound conjugate 5b.

The cellular response to DNA damage is intricately linked with the levels of intracellular reactive oxygen species (ROS). nih.gov ROS can act as signaling molecules but can also directly contribute to DNA damage, creating a feedback loop that enhances cytotoxicity. Research has shown that treatment with this compound conjugates induces the generation of ROS. nih.govnih.govresearchgate.net In studies using MCF-7 and MDA-MB-231 cells, incubation with the this compound conjugate 5b led to the production of hydrogen peroxide. nih.gov This DNA damage-induced ROS generation is a crucial component of the compound's mechanism, contributing to the activation of cell death pathways. nih.gov

In response to DNA damage, cells activate complex signaling cascades to arrest the cell cycle and initiate repair. tandfonline.com Two master kinases, Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR), are central to this DNA damage response (DDR). tandfonline.com ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA and replication stress. nih.govtandfonline.com

Treatment with this compound conjugates has been shown to cause the simultaneous activation and upregulation of both ATM and ATR. nih.govnih.govresearchgate.net In both MCF-7 and MDA-MB-231 cell lines, treatment with compound 5b at concentrations of 2, 4, and 8 µM for 24 hours led to a dose-dependent increase in the mRNA expression of both ATM and ATR genes. nih.govtandfonline.com This activation confirms that the cell recognizes the extensive DNA damage—both single and double-strand breaks—inflicted by the compound and initiates the appropriate checkpoint signaling cascades. nih.gov

A critical aspect of the mechanism of action of this compound conjugates is their ability to inhibit the expression of key genes involved in the two major DSB repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov The HR pathway involves proteins such as BRCA1, Rad50, and Rad51, while the NHEJ pathway relies on the Ku70/Ku80 heterodimer. wjgnet.comdovepress.com

Studies have demonstrated that treatment with the this compound conjugate 5b leads to a significant, dose-dependent downregulation of the mRNA levels of these crucial repair genes in breast cancer cells. nih.gov Specifically, the expression of BRCA1, Ku70, Ku80, Rad50, and Rad51 was suppressed after a 24-hour incubation with the compound. nih.gov For instance, BRCA1 was significantly downregulated in both MCF-7 and MDA-MB-231 cell lines. nih.gov Furthermore, Rad50 expression was lowered in MCF-7 cells, while Rad51 was downregulated in MDA-MB-231 cells at a 4 µM concentration. nih.gov By crippling these repair pathways, the this compound conjugate ensures that the DNA damage it induces is not repaired, thereby promoting cell death. nih.govresearchgate.net

Table 3: Downregulation of DNA Repair Gene Expression by this compound Conjugate (5b)

GeneDNA Repair PathwayObservation in Breast Cancer Cells (MCF-7, MDAMB-231)Source
BRCA1 HRSignificantly downregulated in a dose-dependent manner. nih.gov
Rad50 HRExpression lowered, particularly noted in MCF-7 cells. nih.gov
Rad51 HRDownregulated, particularly noted in MDAMB-231 cells. nih.gov
Ku70 NHEJDownregulated in a dose-dependent manner. nih.gov
Ku80 NHEJDownregulated in a dose-dependent manner. nih.gov

This table summarizes the inhibitory effect of the this compound conjugate 5b on the mRNA expression of key genes involved in homologous recombination (HR) and non-homologous end joining (NHEJ) DNA repair pathways.

Activation of DNA Damage Checkpoint Kinases (ATM and ATR)

Minor Groove Binding and Covalent Adduction

This compound conjugates are a class of synthetic molecules that merge the properties of bisindoles and pyrrolobenzodiazepines, potent DNA-interactive agents. nih.gov The PBD component of these conjugates is a tricyclic system that fits snugly into the minor groove of the DNA double helix. This interaction is sequence-selective, with a preference for 5'-purine-guanine-purine (5'-Pu-G-Pu) sequences. nih.gov

The interaction with DNA is a two-step process. Initially, the molecule binds non-covalently and reversibly within the minor groove through hydrogen bonds, van der Waals forces, and electrostatic contacts. nih.gov Following this initial recognition, a covalent bond is formed. The electrophilic C11 position of the PBD moiety forms a covalent adduct with the C2-amino group of a guanine (B1146940) base. nih.govnih.gov This covalent linkage, known as an aminal bond, is crucial to the molecule's cytotoxic effects. rsc.org In the case of PBD dimers, where two PBD units are linked, they can form interstrand cross-links within the DNA, for example at 5'-GATC sequences. nih.gov This ability to cross-link DNA strands represents a significant and highly disruptive form of DNA damage. researchgate.net Such DNA lesions, including single and double-strand breaks, can trigger cell cycle arrest and apoptosis. nih.govresearchgate.net

The structure of the PBD, particularly the C8 substituent, can influence the stability of the DNA adduct. nih.gov The covalent binding of this compound conjugates to DNA effectively obstructs the processes of replication and transcription, ultimately leading to cell death. nih.gov

Signal Transduction Pathway Modulation

Beyond direct DNA interaction, this compound conjugates exert significant influence over intracellular signaling pathways that are often deregulated in cancer.

Inhibition of PI3K/AKT/mTOR Pathway Activity

The phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently overactive in various cancers. nih.govnih.gov Studies have demonstrated that a specific this compound conjugate, referred to as compound 5b, effectively inhibits this pathway in breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.govnih.gov

Treatment with this this compound conjugate leads to a consistent decrease in the protein levels of PI3K, AKT, and mTOR. nih.govnih.gov This inhibitory effect on the PI3K/AKT/mTOR pathway is observed to occur prior to the onset of apoptosis, suggesting it is a primary mechanism of action rather than a consequence of cell death. nih.gov The downregulation of this pro-survival pathway contributes to the induction of apoptotic cell death in cancer cells. researchgate.netnih.gov

The table below summarizes the effect of a this compound conjugate on key proteins in the PI3K/AKT/mTOR pathway in breast cancer cell lines.

Cell LineTreatmentTarget ProteinObserved EffectReference
MCF-7This compound (5b)PI3K, AKT, mTORDecreased protein levels nih.gov, nih.gov
MDA-MB-231This compound (5b)PI3K, AKT, mTORDecreased protein levels nih.gov, nih.gov

Downregulation of STAT3 and VEGF Signaling (Antiangiogenic Effects)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is largely driven by vascular endothelial growth factor (VEGF). nih.govmdpi.com The signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that can regulate the expression of VEGF. nih.govmdpi.com this compound conjugates have been shown to possess anti-angiogenic properties by targeting this STAT3-VEGF axis. nih.govmedkoo.com

In breast cancer cell lines, a this compound conjugate (5b) has been shown to suppress the expression of VEGF at both the transcriptional and post-transcriptional levels. nih.gov This is accompanied by a significant downregulation of STAT3. nih.gov Further studies using siRNA to silence STAT3 confirmed its role in mediating VEGF transcription in these cells. nih.gov The inhibition of STAT3 and subsequent reduction in VEGF expression disrupts the angiogenic process, as demonstrated by in vitro endothelial cell tube formation assays and in vivo chick chorioallantoic membrane (CAM) assays. nih.gov This anti-angiogenic activity is also associated with the modulation of metastasis-related matrix metalloproteinases, MMP-2 and MMP-9. nih.gov

Epigenetic Regulation Mechanisms

This compound conjugates also influence the epigenetic landscape of cancer cells, particularly through the inhibition of sirtuins and the subsequent modulation of protein acetylation.

Sirtuin (SIRT1 and SIRT2) Inhibition

Sirtuins are a family of NAD+-dependent deacetylases that play a role in various cellular processes, including chromatin regulation. nih.govthno.org Specifically, SIRT1 and SIRT2 have been identified as targets of this compound conjugates. nih.gov Research has shown that treatment of breast cancer cells with a this compound conjugate (5b) leads to a significant reduction in both the mRNA and protein levels of SIRT1 and SIRT2. nih.govnih.gov

This sirtuin-inhibitory role distinguishes this compound conjugates and contributes to their anticancer effects. nih.gov Molecular docking studies have further supported the interaction of the this compound conjugate with SIRT2 proteins. researchgate.netnih.gov The inhibition of these deacetylases leads to changes in the acetylation status of both histone and non-histone proteins, impacting gene expression and cellular function. nih.gov

The inhibitory effect of a this compound conjugate on sirtuin expression is summarized below.

Target SirtuinCell LineObserved Effect on mRNA and Protein LevelsReference
SIRT1MCF-7, MDA-MB-231Profound reduction nih.gov, nih.gov
SIRT2MCF-7, MDA-MB-231Profound reduction nih.gov, nih.gov

Modulation of p53 Acetylation Status

A critical downstream consequence of sirtuin inhibition by this compound conjugates is the modulation of the tumor suppressor protein p53. nih.gov p53 is a non-histone target of sirtuins, and its stability and transcriptional activity are regulated by its acetylation status. nih.gov By inhibiting SIRT1 and SIRT2, this compound conjugates prevent the deacetylation of p53, leading to an increase in its acetylated form. researchgate.netnih.gov

This increased acetylation of p53 enhances its stability and transcriptional activity, leading to the activation of p53-dependent apoptotic signaling. nih.govnih.gov Activated p53 can induce the expression of pro-apoptotic genes and genes involved in cell cycle regulation, such as p21. nih.gov Treatment with a this compound conjugate has been shown to increase histone acetylation at the p21 promoter, further contributing to its expression. nih.govnih.gov Therefore, the modulation of p53 acetylation represents a key mechanism by which this compound conjugates exert their anticancer effects. nih.gov

Histone Acetylation Dynamics (e.g., Histone H4 Acetylation, H3K9/H3K27 Methylation)

Bisindole-pyrrolobenzodiazepine (PBD) conjugates have been shown to significantly alter the epigenetic landscape of cancer cells, particularly through the modulation of histone acetylation and methylation. These modifications play a crucial role in regulating chromatin structure and gene expression.

One of the key effects of this compound conjugates is the induction of histone hyperacetylation. Specifically, treatment of breast cancer cell lines, such as MCF-7 and MDA-MB-231, with the this compound conjugate known as 5b resulted in a dose-dependent increase in the acetylation of histone H4. nih.gov This effect was observed to be more potent than that of the well-known histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA). nih.gov The accumulation of acetylated histone H4 was significant, with a 1.5-fold increase at a 4 µM concentration and a 2-fold increase at an 8 µM concentration in MDA-MB-231 cells. nih.gov This hyperacetylation of histone H4 leads to a more open chromatin structure, which can facilitate the transcription of tumor suppressor genes.

In addition to histone H4 acetylation, this compound conjugates also influence the methylation status of other histone residues. Studies have shown that compound 5b can affect the methylation patterns of H3K9me2 and H3K27me3 at the promoter of the p21 gene in MCF-7 cells, indicating a multifaceted role in chromatin remodeling. nih.gov The compound also leads to a significant enrichment of acetylated H3K14 (H3K14ac) in the chromatin of metaphase spreads. nih.gov These changes in histone modifications are linked to the ability of this compound conjugates to inhibit sirtuins (SIRTs), a class of NAD-dependent deacetylases. nih.gov Specifically, compound 5b has been shown to downregulate the expression of SIRT1 and SIRT2 at both the mRNA and protein levels. nih.govresearchgate.net The inhibition of these sirtuins contributes to the observed increase in histone acetylation. nih.gov

DNA Methylation Alterations (e.g., p21 Promoter Methylation)

Beyond histone modifications, this compound conjugates also induce changes in DNA methylation, another critical epigenetic mechanism. Research has demonstrated that treatment with the this compound conjugate 5b leads to a decrease in the methylation state of the p21 gene promoter. researchgate.netnih.gov The p21 gene is a potent cyclin-dependent kinase inhibitor and a key regulator of cell cycle progression. Its expression is often silenced in cancer cells through hypermethylation of its promoter region.

By reducing the methylation of the p21 promoter, this compound conjugates can reactivate the transcription of this important tumor suppressor gene. nih.gov This demethylating activity, combined with the induction of histone acetylation at the p21 promoter, creates a synergistic effect that enhances p21 expression. nih.govnih.gov The increased levels of p21 protein contribute to the cell cycle arrest observed in cancer cells treated with these conjugates. researchgate.net

CompoundCell LineHistone ModificationDNA Methylation ChangeReference
This compound (5b)MCF-7, MDA-MB-231Increased Histone H4 acetylation, Increased H3K14 acetylation, Altered H3K9/H3K27 methylationDecreased p21 promoter methylation nih.govnih.gov

Cell Death and Apoptosis Induction

The anticancer activity of this compound conjugates is strongly associated with their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is orchestrated through multiple interconnected signaling pathways.

p53-Dependent Apoptotic Signaling Activation

A critical aspect of the apoptotic mechanism of this compound conjugates involves the activation of the p53 tumor suppressor pathway. The this compound conjugate 5b has been shown to cause p53 activation, which in turn leads to the activation of p53-dependent apoptotic signaling. researchgate.netnih.gov This activation is, in part, a consequence of the inhibition of sirtuins, particularly SIRT1, which is known to deacetylate and inactivate p53. nih.gov By inhibiting SIRT1, compound 5b promotes the acetylation of p53, enhancing its stability and transcriptional activity. nih.govnih.gov Activated p53 then upregulates the expression of pro-apoptotic genes. tandfonline.com

Regulation of Bcl-2 Family Proteins (e.g., Bax Activation, Bcl-xL Downregulation)

The p53-activated apoptotic cascade heavily involves the Bcl-2 family of proteins, which are key regulators of mitochondrial-mediated apoptosis. This compound conjugates have been shown to modulate the expression of these proteins to favor apoptosis. Treatment with these compounds leads to an increase in the expression of the pro-apoptotic protein Bax. mdpi.comresearchgate.netnih.gov Simultaneously, a downregulation of the anti-apoptotic protein Bcl-xL is observed. researchgate.netnih.govtandfonline.com This shift in the Bax/Bcl-xL ratio disrupts the mitochondrial membrane potential and promotes the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. In some contexts, a decrease in Bcl-2 has also been reported. mdpi.com

Caspase Cascade Activation (e.g., PARP Cleavage)

The release of cytochrome c from the mitochondria initiates a cascade of enzymatic activations involving caspases. This compound conjugates have been demonstrated to activate this caspase cascade. Specifically, studies have shown an increased expression of active caspase-7 in MCF-7 cells treated with these compounds. researchgate.net The activation of executioner caspases like caspase-7 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP). researchgate.net The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair, ensuring the finality of the cell death process. mdpi.com

Cell Cycle Arrest Induction (e.g., G1, G2/M Phase Arrest)

In addition to inducing apoptosis, this compound conjugates also cause cell cycle arrest, preventing the proliferation of cancer cells. Flow cytometry analysis has revealed that these compounds can induce cell cycle arrest at different phases. For instance, some this compound conjugates have been shown to cause an arrest at the G0/G1 phase of the cell cycle. mdpi.com Other studies have reported an increase in the sub-G1 population, indicative of apoptosis, and a decrease in the G2/M phase population at higher concentrations. researchgate.netrsc.org The induction of cell cycle arrest is often linked to the increased expression of p21, a direct target of p53 and a potent inhibitor of cyclin-dependent kinases that drive the cell cycle. researchgate.net Some indole (B1671886) derivatives have shown the ability to induce G1 arrest, while others cause arrest in the G2/M phase. mdpi.commdpi.com

Apoptotic/Cell Cycle EventKey Protein/PhaseEffect of this compound ConjugatesReference
p53 Signalingp53Activation and Acetylation researchgate.netnih.gov
Bcl-2 Family RegulationBaxUpregulation/Activation mdpi.comresearchgate.netnih.gov
Bcl-xLDownregulation researchgate.netnih.govtandfonline.com
Bcl-2Downregulation mdpi.com
Caspase CascadeCaspase-7Activation researchgate.net
PARPCleavage researchgate.netmdpi.com
Cell Cycle ArrestG0/G1 PhaseArrest mdpi.com
G2/M PhaseArrest/Decrease researchgate.netrsc.org

Autophagy Induction (e.g., Beclin-1, LC3A/B, Atg7, AMPK, ULK1 Upregulation)

Bisindole-pyrrolobenzodiazepine (PBD) conjugates can initiate autophagic processes within cancer cells, a key mechanism contributing to their anticancer activity. This is evidenced by the upregulation of several key autophagy-related proteins.

One such bis-indole derivative, identified as compound 49, has been shown to induce autophagy in A549 lung cancer cells. nih.govmdpi.com Mechanistic studies revealed that this compound significantly increases the expression levels of Beclin-1, LC3A/B, Atg7, AMP-activated protein kinase (AMPK), and Unc-51 like autophagy activating kinase 1 (ULK1). nih.gov

Key Proteins and Their Roles:

Beclin-1: This protein is a central player in the initiation of autophagy. It forms a complex that is crucial for the formation of the pre-autophagosomal structure. mdpi.com Studies have shown a significant upregulation of Beclin-1 in A549 cells treated with compound 49. mdpi.com

LC3A/B: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagy. Its cytosolic form (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio signifies autophagy induction. nih.gov

Atg7: This E1-like activating enzyme is essential for the conjugation system that converts LC3-I to LC3-II. nih.govmdpi.com Increased levels of Atg7 were observed in A549 cells treated with compound 49, indicating its role in facilitating autophagosome formation. nih.govmdpi.com

AMPK and ULK1: AMPK, a cellular energy sensor, activates ULK1, a serine/threonine kinase, to initiate autophagy. nih.govmdpi.com The upregulation of both AMPK and ULK1 by compound 49 suggests that it can trigger the initial steps of the autophagic pathway in lung cancer cells. nih.gov In some instances, a decrease in the phosphorylation of ULK1 at Ser757 indicates the formation of the ULK1 complex and the induction of autophagy. nih.gov

The induction of autophagy by these compounds is not limited to lung cancer. In cisplatin-resistant ovarian cancer cells (A2780cis), a bis-indole derivative of 1-methoxyspirobrassinol methyl ether, MB-591, led to a concentration-dependent increase in LC3A/B expression. nih.gov Interestingly, in these cells, a significant decrease in ULK1 phosphorylation at Ser757 and a decrease in Beclin-1 levels were observed, while ATG7 levels remained unchanged. nih.gov This suggests that the specific molecular players involved in autophagy induction by bisindole compounds can be cell-type dependent.

Furthermore, the combination of autophagy inducers like compound 49 with autophagy inhibitors such as chloroquine (B1663885) has been shown to enhance the anticancer effects, leading to cell cycle arrest and apoptosis. nih.govmdpi.com This highlights the complex role of autophagy in the cellular response to this compound conjugates.

Table 1: Upregulation of Autophagy-Related Proteins by a Bisindole Derivative (Compound 49) in A549 Lung Cancer Cells

ProteinFunction in AutophagyObservationReference
Beclin-1 Initiation of autophagosome formationSignificantly upregulated nih.govmdpi.com
LC3A/B Marker for autophagosome formation (conversion from LC3-I to LC3-II)Upregulated nih.govmdpi.com
Atg7 E1-like enzyme essential for LC3 conjugationSignificantly increased levels nih.govmdpi.com
AMPK Cellular energy sensor that activates ULK1Upregulated nih.gov
ULK1 Serine/threonine kinase that initiates autophagyUpregulated nih.gov

Microtubule Dynamics Perturbation (Indirect or Related Bisindole Actions)

While the primary mechanism of action for many PBDs involves DNA interaction, some bisindole compounds have been shown to indirectly affect microtubule dynamics. Microtubules are dynamic cytoskeletal filaments crucial for various cellular processes, including cell division, and their perturbation can lead to cell cycle arrest and cell death. researchgate.netnih.govaopwiki.org

Certain bisindole alkaloids, such as vinblastine (B1199706) and vinorelbine, are well-known tubulin inhibitors used in cancer therapy. researchgate.net Although distinct from PBD conjugates, their activity highlights the potential for the bisindole moiety to interact with the microtubule network.

Studies on some this compound conjugates have investigated their effects on tubulin polymerization. For instance, a study on a series of bisindole-pyrrolobenzodiazepine conjugates (5a-f) examined their ability to inhibit tubulin polymerization. researchgate.net While some of these conjugates exhibited significant anticancer potency, a tubulin polymerization assay with one of the compounds (5b) did not show tubulin depolymerization at the tested concentration. researchgate.net This suggests that direct, potent inhibition of tubulin polymerization may not be a universal mechanism for all this compound conjugates, and their primary anticancer effects might stem from other actions like DNA damage. researchgate.netnih.govnih.gov

The cellular response to microtubule-targeting agents often involves cell cycle arrest in the G2/M phase. aopwiki.org Some this compound conjugates have been shown to induce G2/M cell cycle arrest, which could be an indirect consequence of DNA damage or other cellular stresses that impact the mitotic spindle, rather than a direct interaction with tubulin. researchgate.net

It is important to note that the field is diverse, and other bisindole derivatives, not necessarily conjugated to PBDs, have shown more direct effects on microtubules. researchgate.net Therefore, while a direct and universal mechanism of microtubule perturbation by this compound conjugates is not firmly established, the potential for indirect effects on microtubule dynamics as a downstream consequence of their primary cellular actions remains an area of interest.

Table 2: Investigated Effects of a this compound Conjugate (5b) on Microtubule Dynamics

ParameterMethodFindingReference
Tubulin Depolymerization Tubulin polymerization assayNo depolymerization observed at 4 µM researchgate.net
Cell Cycle Arrest Flow cytometryG2/M phase arrest researchgate.net

Preclinical Efficacy and Biological Activities of Bisindole Pbd Conjugates

Antiproliferative Activity in Cellular Models

The ability of bisindole-PBD conjugates to inhibit cancer cell growth has been extensively studied using various in vitro models. These assays provide crucial data on the cytotoxic and cytostatic effects of these compounds.

In Vitro Growth Inhibition Assays (e.g., SRB, MTT, Trypan Blue, BrdU)

Multiple studies have utilized a range of assays to quantify the antiproliferative effects of this compound conjugates. For instance, a novel this compound conjugate, referred to as 5b, has been shown to possess potent anticancer activity in breast cancer cells. nih.gov Assays such as the Trypan blue exclusion method and the BrdU (5-bromo-2'-deoxyuridine) incorporation assay have demonstrated a dose-dependent inhibition of cell proliferation. nih.govresearchgate.nettandfonline.com The BrdU assay, in particular, measures DNA synthesis during the S phase of the cell cycle and has been used to confirm the suppressive effect of bisindole derivatives on cancer cell proliferation. mdpi.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another common method used to assess cell viability and has been employed to evaluate the cytotoxic effects of various indole (B1671886) compounds on cancer cell lines. mdpi.com Similarly, the Sulforhodamine B (SRB) assay, which measures cell protein content, has been used to determine the antiproliferative properties of indole derivatives. mdpi.com

The data from these assays consistently show that this compound conjugates can effectively reduce the growth and viability of cancer cells in a concentration-dependent manner. nih.govtandfonline.com

Clonogenic Survival Assays

Clonogenic survival assays are considered the gold standard for assessing the long-term reproductive viability of cells after treatment. abcam.comnih.gov This assay determines the ability of a single cell to proliferate and form a colony of at least 50 cells. abcam.com

In the context of this compound conjugates, clonogenic assays have been performed on breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov Treatment with the this compound conjugate 5b demonstrated a significant reduction in the ability of these cells to form colonies, indicating a loss of their long-term proliferative capacity. nih.gov This assay is crucial for evaluating the efficacy of a potential anticancer agent, as it provides insight into the compound's ability to induce reproductive cell death. abcam.comnih.gov

The results from clonogenic assays further substantiate the potent antiproliferative effects of this compound conjugates observed in short-term growth inhibition assays. nih.govmdpi.com

Effects on Cancer Cell Migration

Cancer cell migration is a critical step in the metastatic cascade, and inhibiting this process is a key therapeutic goal. The effect of this compound conjugates on cancer cell migration has been investigated using in vitro wound-healing assays. nih.govresearchgate.net

In these assays, a "wound" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the wound over time is monitored. nih.gov Studies have shown that treatment with the this compound conjugate 5b significantly inhibits the migration of both MCF-7 and MDA-MB-231 breast cancer cells. nih.govresearchgate.net This inhibition of cell migration is a crucial finding, as it suggests that these compounds may have the potential to interfere with the metastatic process. nih.gov The anti-migratory effects of indole compounds have also been linked to the suppression of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of the extracellular matrix, a necessary step for cell invasion and migration. researchgate.net

Efficacy in Specific Cancer Types (In Vitro and In Vivo Preclinical Studies)

The preclinical efficacy of this compound conjugates has been evaluated in various cancer models, with a particular focus on breast and prostate cancers.

Breast Cancer Models (e.g., MCF-7, MDA-MB-231)

This compound conjugates have demonstrated significant anticancer activity in preclinical models of breast cancer. nih.gov The human breast cancer cell lines MCF-7 and MDA-MB-231 are commonly used for these studies. nih.govnih.gov

In vitro studies have shown that the this compound conjugate 5b effectively inhibits the proliferation of both MCF-7 and MDA-MB-231 cells. nih.gov This compound has been shown to induce DNA damage and apoptosis in these cell lines. nih.govresearchgate.net Furthermore, it has been observed to downregulate key survival signaling pathways, such as the PI3K/AKT/mTOR pathway, and to modulate the expression of sirtuins (SIRT1 and SIRT2), which are involved in epigenetic regulation and cell survival. nih.govnih.gov The inhibition of these pathways ultimately leads to a decrease in cell proliferation and an increase in apoptosis. nih.gov

The anti-angiogenic properties of this compound conjugate 5b have also been demonstrated in breast cancer models. nih.gov The compound was found to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis, at both the transcriptional and post-transcriptional levels. nih.gov In vivo studies using the Chick Chorioallantoic Membrane (CAM) assay confirmed the anti-angiogenic role of this compound. nih.gov

The table below summarizes the in vitro activity of a this compound conjugate (5b) in breast cancer cell lines.

Cell LineAssayEffectReference
MCF-7 Clonogenic AssayInhibition of colony formation nih.gov
Wound-Healing AssayInhibition of cell migration nih.gov
Western BlotDecrease in PI3K, AKT, mTOR, SIRT1, SIRT2 nih.govnih.gov
DNA Damage AssayInduction of DNA damage and apoptosis nih.govresearchgate.net
MDA-MB-231 Clonogenic AssayInhibition of colony formation nih.gov
Wound-Healing AssayInhibition of cell migration nih.gov
Western BlotDecrease in PI3K, AKT, mTOR, SIRT1, SIRT2 nih.govnih.gov
DNA Damage AssayInduction of DNA damage and apoptosis nih.govresearchgate.net

Prostate Cancer Models (e.g., LNCaP, PC-3)

The preclinical evaluation of this compound conjugates has also extended to prostate cancer models. The human prostate cancer cell lines LNCaP and PC-3 are frequently used in these investigations. plos.orgneuromics.com LNCaP cells are androgen-sensitive and express a mutant androgen receptor, while PC-3 cells are androgen-insensitive. plos.orgneuromics.commdpi.com

While direct studies on this compound conjugates in prostate cancer models are less abundant in the provided search results, the broader class of bisindole derivatives has shown antiproliferative activity against prostate cancer cells. mdpi.com For instance, certain bis-indole derivatives have been evaluated for their growth inhibitory effects in various cancer cell lines, including those of the prostate. mdpi.com

Further research is needed to fully elucidate the preclinical efficacy of this compound conjugates specifically in LNCaP and PC-3 prostate cancer models, including both in vitro and in vivo studies. However, the potent anticancer activities observed in other cancer types suggest their potential as therapeutic agents for prostate cancer. nih.govnih.gov

The table below outlines the characteristics of commonly used prostate cancer cell lines for preclinical studies.

Cell LineCharacteristicsReference
LNCaP Androgen-dependent; expresses mutant androgen receptor (T877A) and prostate-specific antigen (PSA). plos.orgmdpi.com
PC-3 Androgen-independent; derived from bone metastasis; do not express androgen receptor. plos.orgneuromics.com

Lung Cancer Models (e.g., A549)

While specific data on this compound conjugates in the A549 non-small cell lung cancer (NSCLC) cell line is limited in the reviewed literature, related bisindole conjugates have shown notable activity. For instance, a series of indole-piperlongumine conjugates demonstrated enhanced antiproliferation properties against the A549 cell line. nih.gov One of the most promising agents from this series, with a methyl and a chloro substituent, induced apoptosis and arrested the cell cycle at the G2/M phase in A549 cells. nih.gov In a subsequent in vivo study using BALB/C mice with A549-derived lung cancer, this agent inhibited tumor growth and volume by 54.6%. nih.gov

Furthermore, other indole-based compounds have also been evaluated against A549 cells. An indole-conjugated oleanolic acid analogue, OD2, showed a pronounced, dose-dependent cytotoxic effect on A549 cells, activating the intrinsic mitochondrial apoptotic pathway. nih.gov Similarly, 3,3'-Diindolylmethane linked with pyrrolo[2,1-c] nih.govacs.orgbenzodiazepine has been evaluated for its anti-cancer activity against several cell lines, including A549 lung cancer cells. researchgate.net

Cytotoxicity of Indole Conjugates in A549 Lung Cancer Cells

Compound TypeKey FindingsReference
Indole-Piperlongumine ConjugateInduced apoptosis; arrested cell cycle at G2/M phase. In vivo, inhibited tumor volume by 54.6%. nih.gov
Indole-Conjugated Oleanolic Acid (OD2)Pronounced dose-dependent cytotoxicity; activated intrinsic mitochondrial apoptotic pathway. nih.gov
3,3'-Diindolylmethane-PBD ConjugateEvaluated for anti-cancer activity against A549 cells. researchgate.net

Other Human Cancer Cell Lines (e.g., Caco-2, HCT116, HeLa, HepG2, SW480, Jurkat)

The cytotoxic potential of this compound conjugates and related structures extends to a variety of other human cancer cell lines. A series of this compound conjugates (5a-f) exhibited significant anticancer potency, with the most active compounds, 5b and 5e, being selected for detailed mechanistic studies in the MCF-7 breast cancer cell line. researchgate.net A novel this compound conjugate demonstrated potent anticancer activity in both MCF-7 and MDA-MB-231 breast cancer cells, inducing DNA damage and apoptosis. researchgate.netnih.gov

In colorectal cancer cell lines, indole-piperlongumine conjugates showed enhanced antiproliferation properties against HCT116 cells. mdpi.com Other studies have noted the cytotoxic effects of various indole derivatives against cell lines including HepG2 (liver carcinoma), SW480 (colon), and HeLa (cervical carcinoma). mdpi.comnih.govscience.gov Specifically, a lucidumol C compound showed potent selective cytotoxicity against HCT-116 cells. science.gov In hematological cancers, an indole derivative, AD05, was shown to trigger apoptosis in Jurkat cells (T-cell leukemia) through both intrinsic and extrinsic pathways. unibo.it

Preclinical Efficacy of Bisindole Conjugates in Various Cancer Cell Lines

Compound TypeCell LineCancer TypeKey FindingsReference
This compound Conjugate (5b)MCF-7, MDA-MB-231BreastInduces DNA damage and apoptosis; downregulates SIRT expression. researchgate.netnih.govnih.gov
Indole-Piperlongumine ConjugateHCT116ColonEnhanced antiproliferation properties. mdpi.com
Lucidumol CHCT-116, Caco-2, HepG2, HeLaColorectal, Liver, CervicalPotent selective cytotoxicity against HCT-116. science.gov
Indole derivative (AD05)JurkatT-cell LeukemiaTriggered apoptosis via intrinsic and extrinsic pathways. unibo.it

Potential in Overcoming Drug Resistance Mechanisms

A significant advantage of bisindole hybrids is their potential to overcome drug resistance, a major hurdle in cancer therapy. researchgate.netresearchgate.net Drug resistance in cancer can be associated with the PI3K/AKT/mTOR signaling pathway, which inhibits apoptosis. nih.gov A specific this compound conjugate, compound 5b, has been shown to inhibit this pathway, suggesting a mechanism to counteract resistance. nih.gov

Furthermore, many anticancer agents function by inducing DNA damage. nih.gov Cancer cells, however, can survive this damage by employing DNA repair pathways. nih.gov Novel this compound conjugates have been identified that induce apoptosis by inhibiting these very DNA repair pathways. researchgate.netnih.gov This mode of action suggests that such conjugates could be effective against tumors that have developed resistance to other DNA-damaging agents.

Antibody-drug conjugates (ADCs) that use a PBD dimer as their cytotoxic payload are also being developed to overcome resistance. For example, ADCs delivering PBD dimers are being explored to overcome transporter-mediated multidrug resistance. ucl.ac.uk

Broader Therapeutic Potential of Bisindole Scaffolds (Contextual for PBD Conjugates)

The bisindole scaffold is a versatile pharmacophore found in compounds with a wide array of medicinal properties, providing a rich context for the development of PBD conjugates. mdpi.com

Bisindole alkaloids and synthetic derivatives have demonstrated significant antimicrobial activity against a range of pathogens. mdpi.com They have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org For example, 5,5′-chloro-substituted (di)azine-bridged bisindoles are highly active against MRSA, with minimal inhibitory concentrations (MICs) as low as 0.20 to 0.78 μM. acs.org The mechanism for some of these compounds involves the permeabilization of the bacterial membrane. acs.org Other synthetic bis-indoles have shown potent activity against S. aureus, MRSA, and Vancomycin-resistant Enterococcus (VRE) with MIC values of 0.5–2 µg/mL. mdpi.com Some derivatives also exhibit antifungal properties against species like Candida albicans. mdpi.com

Antimicrobial Activity of Select Bisindole Scaffolds

Compound ClassTarget OrganismActivity (MIC)Reference
(Di)azine-Bridged BisindolesMRSA0.20 - 0.78 µM acs.org
Dibrominated α-methine bis-indoleMSSA & MRSA4 µg/mL & 8 µg/mL (MIC50) mdpi.com
Bis(indolyl)methanesS. aureus, MRSA, VRE0.5 - 2 µg/mL mdpi.com
Bisindole Schiff basesS. typhi, S. paratyphi A & BSpecific inhibition noted mdpi.com

The indole nucleus is a prominent scaffold in compounds with antiviral properties, and the recent pandemic has spurred research into bisindoles as potential anti-SARS-CoV-2 agents. mdpi.comresearchgate.net While many studies focus on repurposed indole-containing drugs like Remdesivir and Umifenovir (Arbidol), there is growing interest in novel synthetic derivatives. nih.gov For example, a dihydrochloride (B599025) of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative completely inhibited SARS-CoV-2 replication in vitro at a concentration of 52.0 μM and suppressed syncytium formation by 89%. actanaturae.ru The broad antiviral potential of the bisindole scaffold highlights its importance in developing new therapeutics against current and future viral threats. mdpi.com

Bisindole compounds have shown remarkable potential as antileishmanial agents, addressing the need for new drugs due to resistance and toxicity issues with current treatments. nih.govnih.gov A synthesized series of 27 bisindole analogs demonstrated outstanding inhibitory potential against Leishmania, with IC₅₀ values ranging from 0.7 to 13.30 µM, comparing favorably to the standard drug pentamidine (B1679287) (IC₅₀ of 7.20 µM). nih.gov Fifteen of these analogs showed superior potential to the standard. nih.gov

Similarly, a library of azole-bisindoles was evaluated against Leishmania infantum, with nine compounds showing good activity (IC₅₀ values from 4 to 10 µM). nih.govacs.org One of the most promising compounds, URB1483, had an IC₅₀ of 3.7 µM against L. infantum and showed high selectivity with no cytotoxic effects on human and canine cells. acs.orgresearchgate.net

Antileishmanial Activity of Bisindole Derivatives

Compound SeriesParasiteActivity (IC50)Reference
Synthetic Bisindole Analogs (1-27)Leishmania spp.0.7 - 13.30 µM nih.gov
Azole-bisindolesL. infantum4 - 10 µM acs.org
URB1483 (a pyrrole-bisindole)L. infantum3.7 µM researchgate.net
Aryl-3,3'-diindolylmethane (DIM)L. donovani< 10 µM nih.govresearchgate.net

Computational and Structural Biology Insights into Bisindole Pbd Conjugates

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between bisindole-PBD conjugates and their biological targets, including proteins and DNA.

Molecular docking studies have elucidated the binding modes of this compound conjugates and related bisindole structures with various protein targets implicated in cancer and viral diseases.

SIRT2: Docking studies of the this compound conjugate, compound 5b, have supported its interaction with multiple amino acids within the SIRT2 protein. nih.govresearchgate.netnih.gov This interaction is believed to be responsible for the compound's inhibitory effect on sirtuins, leading to epigenetic modifications such as the increased acetylation of p53. nih.govresearchgate.net The inhibition of SIRT1 and SIRT2 by these conjugates has been confirmed by reductions in their mRNA and protein levels in breast cancer cell lines. nih.govnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. While specific docking studies for this compound conjugates with EGFR are not extensively detailed, research on related bisindole derivatives shows their potential for interaction. mdpi.comresearchgate.net For instance, docking poses of certain bisindole derivatives in the EGFR binding site (PDB ID: 5YU9) have been evaluated. mdpi.com Docking of other inhibitors reveals that interactions with key residues such as Cys797 and Lys745 are crucial for inhibiting the receptor's tyrosine kinase activity. researchgate.net This suggests that the bisindole scaffold can be a valuable component for designing EGFR inhibitors.

SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication. Molecular docking studies have been performed on bis-indolylmethanes, which share the core bisindole structure with the conjugates, against the Mpro binding site (PDB ID: 6LU7). up.ptnih.gov These studies indicate that the compounds can fit within the active site, interacting with key catalytic residues like His41 and Cys145 through hydrogen bonding and hydrophobic interactions. up.ptnih.govresearchgate.net

MARK4: The microtubule affinity-regulating kinase 4 (MARK4) is another target explored for bisindole derivatives. mdpi.com Docking studies using the MARK4 crystal structure (PDB: 5ES1) showed that bisindoles can be stabilized by non-covalent interactions, including hydrogen bonds with active site residues. mdpi.comnih.gov For example, the NH group of a pyrrole (B145914) moiety was observed pointing toward a phosphate (B84403) pocket, interacting with Glu182. mdpi.com These interactions suggest a potential mechanism for the observed cytotoxic activity of these compounds. researchgate.net

Bcl-2: The anti-apoptotic protein Bcl-2 is a prime target in oncology. Molecular docking experiments have revealed that bisindole derivatives, such as bisindole-β-lactams, may inhibit Bcl-2. mdpi.com The binding is facilitated through interactions with key residues in the protein's binding pocket (PDB ID: 2W3L). mdpi.comnih.gov These interactions typically involve hydrogen bonds between the indole (B1671886) NH group and residues like Asp35, as well as other hydrophobic interactions. mdpi.com

Target ProteinPDB IDKey Interacting Residues/FeaturesCompound Type
SIRT2 N/ASupported interaction with various amino acids. nih.govresearchgate.netnih.govThis compound conjugate (5b)
EGFR 5YU9, 1M17Cys797, Lys745. mdpi.comresearchgate.netBisindole derivatives
SARS-CoV-2 Mpro 6LU7, 6Y2ECatalytic dyad (His41, Cys145). up.ptnih.govresearchgate.netBis-indolylmethanes
MARK4 5ES1Glu182, Tyr137, Glu142. mdpi.comnih.govBisindole derivatives
Bcl-2 2W3LAsp35. mdpi.comBisindole-β-lactam derivatives

A fundamental mechanism of action for PBDs is their ability to bind to the minor groove of DNA. nih.gov The conjugation with a bisindole moiety maintains and, in some cases, enhances this interaction.

Ligand-Protein Interactions (e.g., SIRT2, EGFR, SARS-CoV-2 Mpro, MARK4, Bcl-2)

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. By systematically modifying the chemical structure of this compound conjugates, researchers can identify the key features responsible for their biological activity and refine their properties.

The this compound conjugate is a quintessential example of a hybrid molecule designed through pharmacophore hybridization. researchgate.net This strategy combines two or more distinct pharmacophoric units to create a new molecule with synergistic or enhanced biological activity.

The key pharmacophoric elements are:

The Pyrrolobenzodiazepine (PBD) Core: This tricyclic system is the DNA-binding pharmacophore. Its primary role is to alkylate DNA in the minor groove, which is the main source of its potent cytotoxicity.

The Bisindole Moiety: This part of the conjugate is also pharmacologically active. Bisindoles are known to function as inhibitors of histone deacetylases (HDACs), including sirtuins (SIRT1 and SIRT2). This contributes a second, epigenetic mechanism of action to the hybrid molecule.

The α-ketoamide Moiety: In some related bis(indolyl)glyoxylamides, the glyoxylamide linker is crucial for activity, participating in hydrogen bonding with DNA and inhibiting topoisomerases. nih.gov

Substituent Groups: The addition of specific functional groups, such as halogens (e.g., fluorine, chlorine) or trifluoromethyl groups, can improve properties like lipophilicity. Amide groups are often essential for establishing hydrogen bonds with target receptors. mdpi.com

Linker Length: SAR studies on a series of this compound conjugates with varying alkane spacer lengths have been conducted to find the optimal length for anticancer activity. researchgate.netresearchgate.net Research on other types of linked molecules has shown that linker length can dramatically affect target binding and cell uptake. nih.gov For DNA-binding agents, increasing linker length can enhance the stabilization of the DNA duplex. nih.gov However, excessively long linkers might lead to a decrease in activity. For single-chain proteins, linkers shorter than a certain threshold (e.g., 11 residues) can abolish biological activity, while stability often peaks at a specific length (e.g., 19 residues). nih.gov

Linker Composition: The atoms that make up the linker also influence biological properties. Flexible, glycine-rich linkers are common in protein engineering. nih.gov In bis-indole derivatives, linkers such as a phenyl group have been explored, leading to compounds with significant growth-suppressive effects on cancer cells. mdpi.com The composition can affect conformational flexibility, solubility, and the ability to form secondary interactions with the target. nih.gov

The type and position of substituents on both the bisindole and PBD scaffolds are critical determinants of potency and selectivity.

Substitution on the Indole Rings: SAR studies on bisindole derivatives have shown that the position of substituents matters. For some series, placing a substituent at the '4' position of the indole ring results in better biological activity compared to substitution at the '2' or '3' positions. mdpi.com

Substitution on the PBD Moiety: Varying substituents on the PBD core can modulate DNA binding affinity and selectivity. For instance, modifying substituents at the 5-position of related indolylglyoxylamides has been shown to modulate affinity for specific receptor subtypes. nih.gov

Structural ModificationEffect on Activity/PropertiesExample/Reference
Pharmacophore Hybridization Combines multiple mechanisms (e.g., DNA alkylation and SIRT inhibition) for enhanced efficacy.Bisindole moiety + PBD core. researchgate.net
Varying Linker Length Affects binding affinity, DNA stabilization, and anticancer potency. researchgate.netnih.govAlkane spacers of different lengths in bisindole-PBDs. researchgate.netresearchgate.net
Varying Linker Composition Influences flexibility and interaction potential.Phenyl linker in bis-indole derivatives. mdpi.com
Indole Substituent Position Potency is sensitive to the position of substituents on the indole ring.Substitution at position '4' can be more effective than at '2' or '3'. mdpi.com
Bisindole Linkage Isomerism Alters molecular shape and binding to target pockets.6-6' linked bisindoles showed higher activity than other isomers. nih.gov

Influence of Linker Length and Composition on Biological Activity

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery, enabling the identification of novel bioactive molecules from large chemical libraries. frontiersin.org These methods are particularly relevant in the study of this compound (pyrrolobenzodiazepine) conjugates, a class of compounds with significant therapeutic potential.

Virtual screening can be performed using various approaches, including ligand-based and structure-based methods. In the context of bisindole-PBDs, both strategies have been employed to identify new lead compounds. For instance, a study utilized a small molecule library to screen for compounds with potential anticancer activity against B-cell lymphoma 2 (BCL-2). frontiersin.org This involved filtering molecules based on their predicted activity against a "cancer-QSAR" model and then docking the promising candidates to the BCL-2 protein. frontiersin.org

Inverse virtual screening is another valuable technique where a known active compound is screened against a panel of potential biological targets to identify its mechanism of action. mdpi.com This approach was successfully used to identify the molecular targets of brominated oxindole (B195798) alkaloids, a type of bis-indole derivative. mdpi.com By docking the compounds against 20 different staphylococcal proteins, DNA gyrase and pyruvate (B1213749) kinase were identified as the most likely targets. mdpi.com

A key aspect of virtual screening is the use of docking algorithms to predict the binding affinity and orientation of a ligand within the active site of a target protein. science.gov For example, in a study targeting the protein kinase C (PKC) family for the treatment of bipolar disorder, 21 novel structures developed from a bis-indole derivative using a core-hopping method were docked against the PKC-ε protein. ajbls.com The compound with the highest binding energy was then selected for further analysis. ajbls.com

The insights gained from pharmacophore modeling and virtual screening guide the synthesis of new this compound conjugates with improved potency and selectivity. For instance, the identification of key interactions between a compound and its target can inform the design of derivatives with enhanced binding characteristics.

Table 1: Examples of Virtual Screening Studies on Bisindole-Related Compounds

Compound TypeTarget Protein(s)Screening MethodKey Findings
Bis-indole derivativesProtein Kinase C-ε (PKC-ε)Core hopping and molecular dockingA novel compound showed significantly higher binding energy (-12.8 kcal/mol) compared to the parent bis-indole derivative (-4.5 kcal/mol). ajbls.com
Brominated oxindole alkaloids (5-Tris and 6-Tris)20 staphylococcal proteins (including DNA gyrase and pyruvate kinase)Inverse virtual screening5-Tris was identified as a dual inhibitor of DNA gyrase and pyruvate kinase, while 6-Tris was a potent gyrase-B inhibitor. mdpi.com
Indole derivativesB-cell lymphoma 2 (BCL-2)QSAR-based filtering and molecular dockingIdentified several indole-containing compounds with considerable binding affinities to BCL-2. frontiersin.org
Marine bacterial compounds (including bisindole alkaloid Metagenetriindole A)Candida albicans Yck2Virtual screening and molecular dockingCMNPD27166 and CMNPD27283 emerged as promising candidates with strong binding affinities. frontiersin.org

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a detailed understanding of the dynamic behavior of compound-target complexes at an atomic level. youtube.com These simulations are crucial for validating the binding modes predicted by docking studies and for assessing the stability of the complex over time.

In the context of protein-ligand complexes, MD simulations are used to assess the stability of the predicted binding pose and to analyze the interactions between the ligand and the protein's amino acid residues. A study on a novel bis-indole derivative targeting PKC-ε performed a 100 ps MD simulation. ajbls.com The analysis of the RMSD showed that the protein-ligand complex remained stable throughout the simulation, indicating a favorable binding interaction. ajbls.com Similarly, MD simulations of this compound conjugates with sirtuin proteins (SIRT1 and SIRT2) have supported their role as SIRT inhibitors. nih.gov

The results from MD simulations can be further analyzed to calculate binding free energies, often using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area). frontiersin.orgipinnovative.com These calculations provide a more quantitative measure of the binding affinity and can help to rank different compounds. For example, in a study of BCL-2 inhibitors, MM/GBSA calculations were used to compare the binding free energies of selected compounds with known reference molecules. frontiersin.org

MD simulations have also been employed to understand the DNA sequence selectivity of PBD-duocarmycin dimers, which are related to bisindole-PBDs. nih.gov These simulations helped to predict the preferred DNA binding sites and to reconcile discrepancies between computational predictions and experimental data. nih.gov

Table 2: Molecular Dynamics Simulation Studies of Bisindole-Related and PBD Compounds

Compound/ComplexTargetSimulation TimeKey Findings from MD
Novel bis-indole derivativeProtein Kinase C-ε (PKC-ε)100 psThe protein-ligand complex was found to be highly stable, with the protein structure remaining intact. ajbls.com
Thiazotropsin A (DNA minor groove binder)DNA duplexNot specifiedRevealed large conformational changes in both the ligand and DNA upon binding. rsc.org
This compound conjugate (5b)SIRT2 proteinNot specifiedMolecular docking studies supported the interaction of the compound with various amino acids of SIRT2. nih.gov
PBD-duocarmycin dimersDNANot specifiedElucidated preferred DNA-binding sites and helped to understand sequence selectivity. nih.gov
DAPI, Netropsin, Propamidine (DNA minor groove binders)DNA duplexes5 nsThe RMSD profiles indicated that the ligands remained bound to their preferential binding sites. ipinnovative.com

Future Research Directions and Translational Perspectives for Bisindole Pbd Conjugates

Exploration of Novel Bisindole-PBD Architectures

The structural framework of this compound conjugates offers a versatile platform for medicinal chemists. Future research will undoubtedly delve into the synthesis and evaluation of novel architectures to optimize their pharmacological profiles. This includes the exploration of different linkage strategies and the modification of both the bisindole and PBD components.

Key areas of exploration include:

Linker Modification: The nature and length of the alkyl spacers connecting the bisindole and PBD moieties are crucial for the molecule's conformation and DNA-binding affinity. rsc.org Synthesizing conjugates with varying alkane spacers has already shown that even subtle changes can significantly impact anticancer activity. rsc.orgresearchgate.net Future work will likely involve incorporating more complex and functional linkers to enhance target specificity and drug release mechanisms.

PBD Core Alterations: Modifications to the PBD core can influence its DNA sequence selectivity and reactivity. The development of PBD dimers has demonstrated superior DNA cross-linking ability and cytotoxicity compared to monomers. researchgate.net Future designs may incorporate novel PBD analogs to fine-tune their DNA-damaging potential and reduce off-target toxicities.

Development of Multi-Targeting Hybrid Molecules

The concept of "molecular hybridization," which involves combining two or more pharmacophores into a single molecule, is a promising strategy to combat the multifactorial nature of cancer. rsc.orgresearchgate.net This approach aims to create synergistic effects, enhance therapeutic efficacy, and potentially overcome drug resistance. researchgate.netdrug-dev.com

Future directions in this area include:

Integration of Additional Pharmacophores: Researchers are designing hybrid molecules that incorporate a third pharmacophore alongside the bisindole and PBD units. For instance, conjugates with moieties that inhibit other key cancer-related targets, such as tyrosine kinases or components of the tumor microenvironment, are being explored. emerypharma.com

Dual-Warhead Conjugates: The development of antibody-drug conjugates (ADCs) with two different payloads, known as dual-warhead ADCs, is an emerging strategy. emerypharma.com This concept could be adapted for bisindole-PBDs, where the bisindole itself or an additional conjugated molecule could have a distinct cytotoxic mechanism from the PBD-induced DNA damage.

Targeting Multiple Pathways: this compound conjugates already exhibit multi-target capabilities by combining DNA damage with other activities like HDAC inhibition. Future research will focus on rationally designing hybrids that simultaneously modulate distinct but complementary cancer pathways, such as apoptosis, cell cycle regulation, and signal transduction. acs.orgnih.govresearchgate.net

Advanced Preclinical Models for Efficacy Validation

To accurately predict the clinical potential of novel this compound conjugates, it is imperative to move beyond traditional two-dimensional (2D) cell culture models. The use of more sophisticated preclinical models that better recapitulate the complexity of human tumors is a critical future direction.

These advanced models include:

Three-Dimensional (3D) Spheroids and Organoids: These models mimic the cellular architecture and microenvironment of tumors more closely than 2D cultures, providing a more accurate assessment of drug penetration and efficacy.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity and genetic characteristics of the original tumor. They are invaluable for evaluating the in vivo efficacy of new drug candidates.

Humanized Mouse Models: To study the interaction of this compound conjugates with the human immune system, humanized mouse models, which have a reconstituted human immune system, are essential. This is particularly relevant for understanding potential immunomodulatory effects of these compounds.

The validation of promising compounds in these advanced models will provide more robust preclinical data to support their transition into clinical trials. researchgate.net

Integration of Omics Data for Deeper Mechanistic Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to gain a holistic understanding of the mechanisms of action of this compound conjugates. researchgate.netnih.govfrontiersin.org Integrating these multi-omics datasets can reveal novel drug targets, identify biomarkers of response, and elucidate resistance mechanisms. nih.govfrontiersin.orgembl.orgmdpi.com

Future research will focus on:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in cancer cells following treatment with this compound conjugates can reveal the cellular pathways that are most significantly affected. nih.gov This can confirm expected mechanisms, such as the DNA damage response, and uncover novel off-target effects. nih.govnih.gov

Identifying Biomarkers of Sensitivity: By correlating omics data from a panel of cancer cell lines with their sensitivity to specific this compound conjugates, researchers can identify genetic or molecular signatures that predict which tumors are most likely to respond to treatment.

Mechanistic Modeling: The integration of multi-omics data can be used to develop computational models that simulate the complex biological interactions and effects of these drugs. nih.gov These models can help to predict drug efficacy and guide the design of new and improved conjugates.

Opportunities in Targeted Delivery Systems

While bisindole-PBDs themselves have shown some selectivity for cancer cells, their potency can be further enhanced and their systemic toxicity minimized through targeted delivery systems. core.ac.uk Antibody-drug conjugates (ADCs) represent a particularly promising avenue for the targeted delivery of highly potent payloads like PBDs. drug-dev.comfrontiersin.orgnjbio.com

Future opportunities in this area include:

Novel ADC Formats: The development of next-generation ADCs with improved properties is a key area of research. This includes bispecific antibodies that can target two different antigens, potentially increasing tumor specificity and internalization, and probody-drug conjugates that are activated specifically in the tumor microenvironment. frontiersin.orgbenthamscience.com

Optimized Linker Chemistry: The linker that connects the antibody to the drug is a critical component of an ADC. mdpi.com Research is ongoing to develop new linkers that are more stable in circulation but allow for efficient release of the PBD payload within the target cancer cell. mdpi.com

Alternative Targeting Moieties: Beyond antibodies, other targeting ligands such as small molecules, peptides, and aptamers can be used to direct bisindole-PBDs to cancer cells. These alternative carriers may offer advantages in terms of size, tissue penetration, and manufacturing cost.

The continued innovation in targeted delivery technologies will be instrumental in realizing the full therapeutic potential of this compound conjugates.

Q & A

What frameworks guide the formulation of research questions on this compound’s therapeutic potential?

  • Methodological Answer : Use the PICOT framework to define:
  • P opulation: Breast cancer cell lines/animal models.
  • I ntervention: this compound dosage and administration route.
  • C omparison: Standard therapies (e.g., paclitaxel).
  • O utcome: Apoptosis rate, tumor volume reduction.
  • T ime: Acute (48–72 hr in vitro) vs. chronic (4–6 weeks in vivo).
    Apply FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How should researchers navigate conflicting data on this compound’s DNA repair inhibition?

  • Methodological Answer : Perform comet assays to quantify DNA damage and correlate with repair protein expression (e.g., BRCA1, PARP). Use isogenic cell lines deficient in specific repair pathways (e.g., homologous recombination) to isolate mechanisms. Publish negative results to clarify contradictions .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound’s data in publications?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal) to avoid duplicating figures/tables in text. Provide raw data (e.g., flow cytometry FCS files) in supplementary materials. Reference primary sources for known compounds and include purity certificates for novel batches .

Q. How can computational models complement experimental studies on this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to STAT3 or PI3K. Validate predictions with SPR (surface plasmon resonance) assays. Integrate QSAR models to optimize compound derivatives for enhanced efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.